N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide.
Serotonin: 5-hydroxytryptamine.
Tryptophan: An essential amino acid and precursor to serotonin and melatonin.
Uniqueness
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide is unique due to its specific structural features, such as the 4-methoxy substitution on the indole ring and the 3-phenylpropanamide moiety. These structural elements contribute to its distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C20H22N2O2/c1-24-19-9-5-8-18-17(19)12-14-22(18)15-13-21-20(23)11-10-16-6-3-2-4-7-16/h2-9,12,14H,10-11,13,15H2,1H3,(H,21,23) |
InChI Key |
QCGXCMSGSPHWCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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